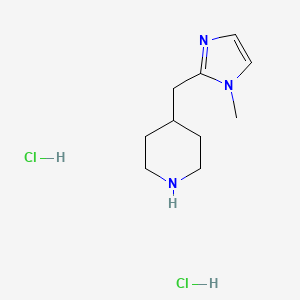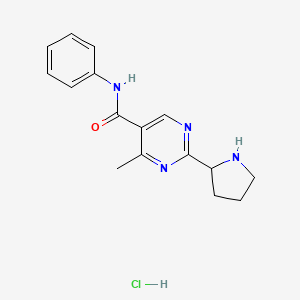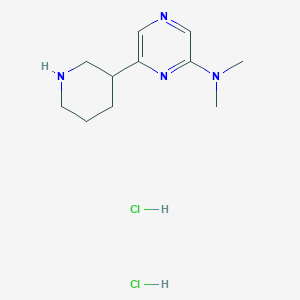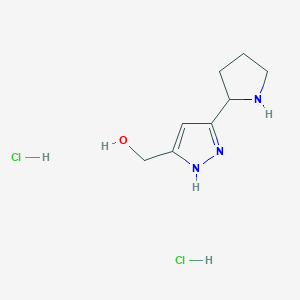
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, or 5-P2P-MdHCl, is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological experiments, and has been studied for its potential applications in drug development.
Aplicaciones Científicas De Investigación
Molecular Structure and Supramolecular Architecture : A study by Seredyuk et al. (2014) investigates a compound similar to (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, focusing on its molecular structure. The research highlights the compound's unique C—Se—C bond angles and its ability to form a three-dimensional supramolecular architecture through hydrogen bonds and weak interactions (Seredyuk, Sharkina, Gumienna-Kontecka, & Kapshuk, 2014).
Synthesis and Antimicrobial Activity : Kumar et al. (2012) conducted a study on derivatives of pyrazolines, which are structurally related to the compound . They synthesized a series of these derivatives and found that most exhibited good antimicrobial activity, comparable to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Biological and Pharmacological Activities : Lynda (2021) researched pyrazole derivatives, noting their significance in heterocyclic chemistry and their extensive use in organic synthesis. The study highlights the biological and pharmacological activities of these compounds, including their moderate antibacterial and antioxidant activities (Lynda, 2021).
Antitubercular and Antifungal Activities : A study by Syed, Alagwadi Ramappa, & Alegaon (2013) on imidazo[2,1-b][1,3,4]thiadiazole derivatives, related to (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, revealed significant antitubercular and antifungal activities of some compounds (Syed, Alagwadi Ramappa, & Alegaon, 2013).
Ligand Dehydrogenation in Ruthenium Trinitrogen Complexes : Cabort et al. (2002) investigated the reaction of a pyrrolidin-pyrazole compound with RuCl3·3H2O, resulting in octahedral complexes. The study provides insights into the stereochemistry and chiral properties of these complexes, which could be relevant for understanding similar reactions in (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride (Cabort, Therrien, Stoeckli-Evans, Bernauer, & Süss-Fink, 2002).
Propiedades
IUPAC Name |
(3-pyrrolidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-5-6-4-8(11-10-6)7-2-1-3-9-7;;/h4,7,9,12H,1-3,5H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUDVYLMAOOHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNC(=C2)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

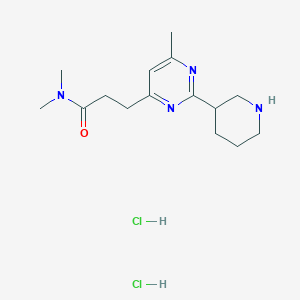
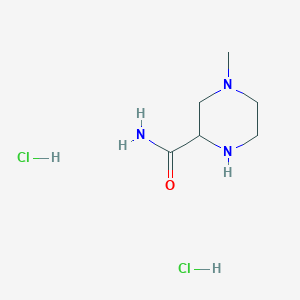
![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)
![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)
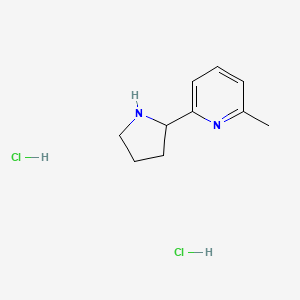
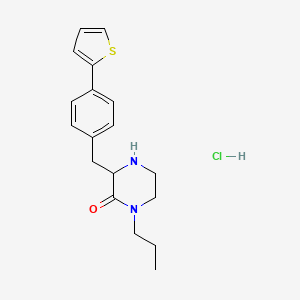
![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)
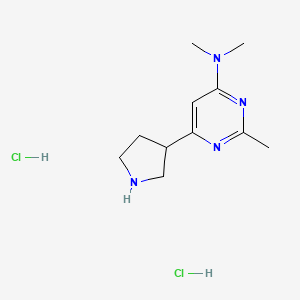
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)
